11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other neurological disorders. This particular compound is characterized by its unique structure, which includes multiple methoxy groups and a hexahydrobenzo[b][1,4]benzodiazepin-7-one core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of the methoxyphenyl groups. Common reagents used in these reactions include dimethyl sulfate for methylation and various catalysts to facilitate the formation of the benzodiazepine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise reaction conditions, such as temperature and pressure, which are crucial for the successful synthesis of this complex molecule.
Chemical Reactions Analysis
Types of Reactions
11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkylating agents (e.g., methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce fully saturated compounds.
Scientific Research Applications
11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several scientific research applications:
Chemistry: Used as a model compound to study the reactivity and properties of benzodiazepines.
Biology: Investigated for its potential effects on neurotransmitter systems and receptor binding.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Used in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of 11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors. By binding to these receptors, the compound can modulate neurotransmitter activity, leading to its psychoactive effects. The pathways involved include the inhibition of neuronal excitability and the enhancement of inhibitory neurotransmission.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar psychoactive properties.
Lorazepam: Known for its anxiolytic and sedative effects.
Clonazepam: Used in the treatment of seizure disorders and panic attacks.
Uniqueness
11-(2,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is unique due to its specific substitution pattern and the presence of multiple methoxy groups. These structural features may contribute to its distinct pharmacological profile and reactivity compared to other benzodiazepines.
Properties
Molecular Formula |
C28H28N2O4 |
---|---|
Molecular Weight |
456.5g/mol |
IUPAC Name |
6-(2,4-dimethoxyphenyl)-9-(4-methoxyphenyl)-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H28N2O4/c1-32-19-10-8-17(9-11-19)18-14-24-27(25(31)15-18)28(30-23-7-5-4-6-22(23)29-24)21-13-12-20(33-2)16-26(21)34-3/h4-13,16,18,28-30H,14-15H2,1-3H3 |
InChI Key |
TWVVTFDTUWOAMN-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=C(C=C5)OC)OC)C(=O)C2 |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3=C(C(NC4=CC=CC=C4N3)C5=C(C=C(C=C5)OC)OC)C(=O)C2 |
Origin of Product |
United States |
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